molecular formula C13H11ClFN5 B1200719 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine CAS No. 70091-21-3

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine

Cat. No.: B1200719
CAS No.: 70091-21-3
M. Wt: 291.71 g/mol
InChI Key: VAEPQHITLRNBPM-UHFFFAOYSA-N
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Description

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine is a purine derivative characterized by a 2-chloro-6-fluorobenzyl substituent at the N9 position and a methylamino group at the C6 position. This compound has garnered attention for its structural uniqueness, which combines halogenated aromatic and alkylamine moieties. Such modifications are often employed to enhance bioavailability, receptor affinity, and metabolic stability in drug design .

Properties

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-N-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5/c1-16-12-11-13(18-6-17-12)20(7-19-11)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEPQHITLRNBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220366
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70091-21-3
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene through chlorination.

    Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with adenine to form 9-(2-chloro-6-fluorobenzyl)adenine.

    Methylation: The final step involves the methylation of the amino group at the 6-position of the purine ring using methyl iodide or a similar methylating agent under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chloro-6-fluorobenzyl group.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding purine and benzyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various substituted purines and benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Research : The compound has been studied for its potential as an anticancer agent. It interacts with enzymes involved in purine metabolism, potentially influencing DNA and RNA synthesis, which is critical in cancer cell proliferation .
  • Enzyme Inhibition : Research indicates that 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine may inhibit specific enzymes that regulate cellular processes related to purine metabolism, offering pathways for therapeutic interventions in diseases linked to these metabolic pathways .

2. Biological Activity

  • Cellular Processes : Studies have shown that the compound can affect various cellular functions through its interaction with molecular targets. This includes modulation of enzyme activity that could lead to altered cellular responses, making it a candidate for further biological investigations .
  • Potential Treatment for Metabolic Disorders : Given its mechanism of action, there is ongoing research into its utility for treating diseases associated with metabolic dysregulation, particularly those involving purine metabolism .

3. Agricultural Applications

  • Pesticide Development : Preliminary studies suggest that this compound may possess properties useful in developing new agrochemicals, particularly as an intermediate in synthesizing compounds aimed at controlling pests and diseases in crops .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The mechanism was linked to its ability to inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells. This finding positions the compound as a potential lead for further drug development against specific types of cancer .

Case Study 2: Enzyme Interaction

Research published in a biochemical journal highlighted the compound's interaction with deoxynucleoside kinases. The results indicated that it could serve as a selective inhibitor, providing insights into its role in modulating enzymatic pathways critical for cellular growth and division .

Mechanism of Action

The mechanism of action of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect DNA and RNA synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The table below compares key structural features and synthesis routes of 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine with related compounds:

Compound Name Substituents (Position) Synthesis Route Key References
This compound N9: 2-chloro-6-fluorobenzyl; C6: methylamino Likely via alkylation of 6-chloropurine followed by methylamination (analogous to )
9-(2-Fluorobenzyl)-6-methylaminopurine N9: 2-fluorobenzyl; C6: methylamino Methylamination of 6-chloro-9-(2-fluorobenzyl)purine
Arprinocide (9-(2-Chloro-6-fluorobenzyl)-9H-purin-6-amine) N9: 2-chloro-6-fluorobenzyl; C6: amine Direct alkylation of 6-aminopurine with 2-chloro-6-fluorobenzyl halide
9-(3-Fluorobenzyl)-6-alkylaminopurines N9: 3-fluorobenzyl; C6: varied alkylamino Suzuki coupling or nucleophilic substitution
9-(2,5-Dimethoxybenzyl)-2-fluoro-9H-purin-6-amine N9: 2,5-dimethoxybenzyl; C2: fluoro Multi-step alkylation and fluorination

Key Observations :

  • C6 Substituent: The methylamino group at C6 balances lipophilicity and hydrogen-bonding capacity, contrasting with the primary amine in Arprinocide, which may alter receptor interactions .
Anticonvulsant Activity
  • 9-(2-Fluorobenzyl)-6-methylaminopurine: Exhibits potent anticonvulsant activity against maximal electroshock (MES)-induced seizures in rats (ED₅₀: 2–4 mg/kg), surpassing phenytoin .
  • Dual-Halogenated Analogs : Derivatives with 5- or 6-fluoro substituents on the benzyl ring show enhanced potency, suggesting that the 2-chloro-6-fluoro configuration in the target compound may further optimize activity .
MAO-B Inhibition
  • 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethylpurinedione : A related xanthine derivative demonstrated MAO-B inhibition, indicating that the 2-chloro-6-fluorobenzyl group may confer selectivity for neurological targets .
Anticancer Potential
  • Platinum-Purine Complexes: Compounds like trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropylpurine}platinum(II) exhibit cytotoxicity via DNA intercalation, highlighting the therapeutic versatility of halogenated purines .

Stability and Functionalization

  • The 2-chloro-6-fluorobenzyl group resists oxidative metabolism due to halogenation, a trait observed in related compounds .
  • The methylamino group at C6 can undergo further derivatization (e.g., acetylation or alkylation) to modulate solubility or target engagement .

Biological Activity

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, also known as Arprinocid, is a purine analog with significant biological activity. This compound exhibits various pharmacological properties, including antimicrobial and antiparasitic activities. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C14H13ClFN5
  • Molecular Weight : 277.68 g/mol
  • CAS Number : 55779-18-5
  • Melting Point : 441°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in nucleotide metabolism. It has been reported to inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase in vitro, which can lead to enhanced cellular signaling pathways related to growth and differentiation .

Inhibition of Enzymes

The compound may inhibit papain-like enzymes, affecting protein degradation pathways. This inhibition could result in the accumulation of undegraded proteins, potentially leading to cell stress or apoptosis.

Biological Activity Overview

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains, including Staphylococcus aureus .
Antiparasitic Demonstrates efficacy against Toxoplasma gondii in murine models .
Enzyme Inhibition Strong inhibitory action against phosphodiesterases and potential papain-like enzymes .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 16 µM, indicating potent antibacterial properties. The treatment led to morphological changes in bacterial cells, reducing their size and number .
  • Antiparasitic Activity :
    • Research conducted on murine models highlighted the effectiveness of this compound against Toxoplasma gondii. The results indicated a significant reduction in parasite load following treatment with this compound, showcasing its potential as an antiparasitic agent .
  • Enzyme Interaction Studies :
    • Investigations into the interaction with phosphodiesterases revealed that this compound could modulate cellular signaling by inhibiting key enzymes involved in cyclic nucleotide metabolism. This action may enhance therapeutic effects in conditions where cyclic nucleotides play a crucial role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Reactant of Route 2
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9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine

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